3-(2-Methyl-1,3-thiazol-4-yl)aniline

Overview

Description

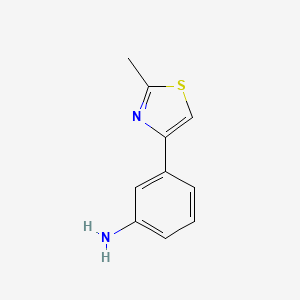

3-(2-Methyl-1,3-thiazol-4-yl)aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Mechanism of Action

- The primary targets of 3-(2-Methyl-1,3-thiazol-4-yl)aniline are not explicitly mentioned in the available literature. However, thiazoles, the class of compounds to which it belongs, have diverse biological activities. These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .

- Thiazoles often act by modulating enzymes, receptors, or cellular processes. For example, some thiazoles inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Biochemical Analysis

Biochemical Properties

3-(2-Methyl-1,3-thiazol-4-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to act as antioxidants, antimicrobial agents, and enzyme inhibitors . The compound’s interactions with enzymes such as oxidoreductases and transferases are crucial for its biochemical activity. These interactions often involve the thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions, which can modulate enzyme activity and stability .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For example, thiazole derivatives have been reported to impact the synthesis of neurotransmitters and other signaling molecules, thereby influencing cell function and communication . Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring’s aromaticity and electron-donating properties enable it to form stable complexes with various biomolecules. This can lead to the inhibition of enzymes such as kinases and proteases, which are involved in critical cellular processes . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo chemical degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in enzyme expression levels and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and antimicrobial activities . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways are essential for regulating the compound’s bioavailability and activity within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins can sequester this compound within specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects . The localization of this compound within subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)aniline typically involves the reaction of 2-methylthiazole with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion . Another approach involves the use of thiourea and ethyl bromoacetate in ethanol, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-thiazol-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like halides or alkyl groups .

Scientific Research Applications

3-(2-Methyl-1,3-thiazol-4-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as 2-aminothiazole, 4-methylthiazole, and thiazolidine . These compounds share the thiazole ring structure but differ in their substituents and overall properties .

Uniqueness

What sets 3-(2-Methyl-1,3-thiazol-4-yl)aniline apart is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the aniline group can enhance its reactivity and potential for further functionalization .

Biological Activity

3-(2-Methyl-1,3-thiazol-4-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.03 |

| Escherichia coli | 0.06 |

| Pseudomonas aeruginosa | 0.05 |

| Listeria monocytogenes | 0.04 |

These results indicate that this compound has comparable or superior activity to standard antibiotics such as streptomycin and ampicillin .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. In vitro studies demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Cytotoxicity Data:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 4.45 |

| A4 (STAT3-null) | >10 |

The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, suggesting a potential therapeutic window for further development .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Protein Dimerization: The compound has been shown to inhibit the dimerization of STAT3, a transcription factor involved in tumorigenesis. This inhibition leads to decreased expression of genes associated with cell survival and proliferation .

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of pro-apoptotic markers in treated cells .

Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound demonstrated potent antimicrobial activity with an MIC value lower than that of traditional antibiotics. The study concluded that this compound could serve as a lead candidate for developing new antimicrobial agents .

Study 2: Anticancer Properties

A separate investigation focused on the anticancer effects of the compound on MDA-MB-231 cells revealed significant cytotoxic effects at low concentrations. In vivo studies using xenograft models confirmed tumor growth inhibition when treated with the compound, indicating its potential as an effective cancer therapeutic agent .

Properties

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHZPWZSSBCSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353062 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89250-34-0 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methyl-thiazol-4-yl)-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.